

Application Note: Isolation of Trimyristin from Myristica fragrans (Nutmeg)

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Introduction

Trimyristin (C45H86O6), a triglyceride of myristic acid, is a significant component of the essential oil of nutmeg, comprising 20-25% of the dried seed's total mass.[1][2] Its isolation serves as a fundamental example of natural product extraction and purification. This protocol details the extraction of **trimyristin** from commercially available nutmeg powder using solid-liquid extraction with a suitable organic solvent, followed by purification via recrystallization. The presented methodology is robust, yielding high-purity **trimyristin** suitable for further applications, such as saponification to produce myristic acid.[1]

Principle

The extraction process leverages the high solubility of **trimyristin**, a nonpolar fat, in nonpolar organic solvents such as diethyl ether or dichloromethane.[1][3][4] The crude extract, containing **trimyristin** and other lipid-soluble compounds, is then subjected to recrystallization. This purification technique relies on the principle that **trimyristin** is soluble in a hot solvent (e.g., acetone) but significantly less soluble at colder temperatures.[3][5] As the solution cools, the **trimyristin** crystallizes, leaving most impurities dissolved in the solvent.[6]

Data Presentation

The following table summarizes the quantitative parameters for the extraction and purification of **trimyristin** from nutmed powder.



Parameter	Value	Reference
Starting Material		
Mass of Nutmeg Powder	4.0 g	[3][7]
Extraction		
Extraction Solvent	Diethyl Ether	[3][7]
Solvent Volume	20 mL	[3][7]
Reflux Time	30 minutes	[7][8]
Purification (Recrystallization)		
Recrystallization Solvent	Acetone	[3][5]
Solvent Volume	~4 mL (approx. 1 mL per 100 mg of crude product)	[3][5]
Yield & Purity		
Expected Crude Yield	20-33%	[9][10]
Expected Purified Yield	5-21%	[3][10]
Melting Point (Literature)	56-57 °C	[1][9][10]
Melting Point (Experimental)	53-59 °C (depends on purity)	[10]

Experimental Protocols

This section provides detailed methodologies for the extraction and purification of trimyristin.

Protocol 1: Solid-Liquid Extraction of Crude Trimyristin

- Setup: To a 100 mL round-bottom flask, add 4.0 g of ground nutmeg and 20 mL of diethyl ether.[3][7] Add a magnetic stir bar for uniform heating.
- Reflux: Assemble a reflux apparatus by attaching a condenser to the round-bottom flask.
 Heat the mixture gently in a water bath to maintain a steady reflux for 30 minutes.[8] Ensure the heating is controlled to prevent the evaporation of the volatile diethyl ether.



- Hot Filtration: After the reflux period, allow the mixture to cool to room temperature.[7]
 Perform a gravity filtration using a fluted filter paper to separate the nutmeg residue from the ether solution (filtrate).
- Residue Washing: Wash the solid residue on the filter paper with an additional 5 mL of diethyl ether to ensure complete extraction of the trimyristin.[8]
- Solvent Evaporation: Collect the combined filtrate in a pre-weighed round-bottom flask. Remove the diethyl ether using a rotary evaporator. The resulting oily or yellowish solid residue is the crude **trimyristin**.[3][11]
- Crude Yield Determination: Weigh the flask containing the crude product to determine the mass and calculate the crude percentage yield.

Protocol 2: Purification of Trimyristin by Recrystallization

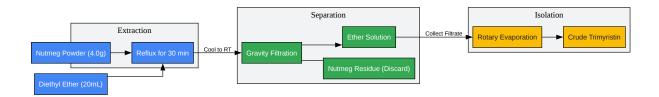
- Dissolution: Transfer the crude **trimyristin** to a 25 mL Erlenmeyer flask. Add approximately 4 mL of acetone (a general guideline is 1 mL of acetone for every 100 mg of crude **trimyristin**) and gently warm the mixture on a hot plate to dissolve the solid completely.[3][5]
- Slow Cooling: Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature for at least 30 minutes.[3][7] Slow cooling is crucial for the formation of large, pure crystals.
- Ice Bath Crystallization: To maximize crystal formation, place the flask in an ice-water bath for 15-20 minutes.[3][6]
- Vacuum Filtration: Isolate the purified **trimyristin** crystals using vacuum filtration with a Büchner funnel.[3][7]
- Washing: Wash the crystals with a minimal amount of cold acetone to remove any remaining soluble impurities.
- Drying: Allow the crystals to air-dry on the filter paper for several minutes to remove excess solvent. For complete drying, transfer the crystals to a pre-weighed watch glass and place them in a desiccator.



• Final Analysis: Once dry, weigh the pure **trimyristin** crystals and calculate the final percent yield. Determine the melting point of the crystals to assess their purity. A sharp melting point range close to the literature value of 56-57 °C indicates high purity.[9][10]

Mandatory Visualization

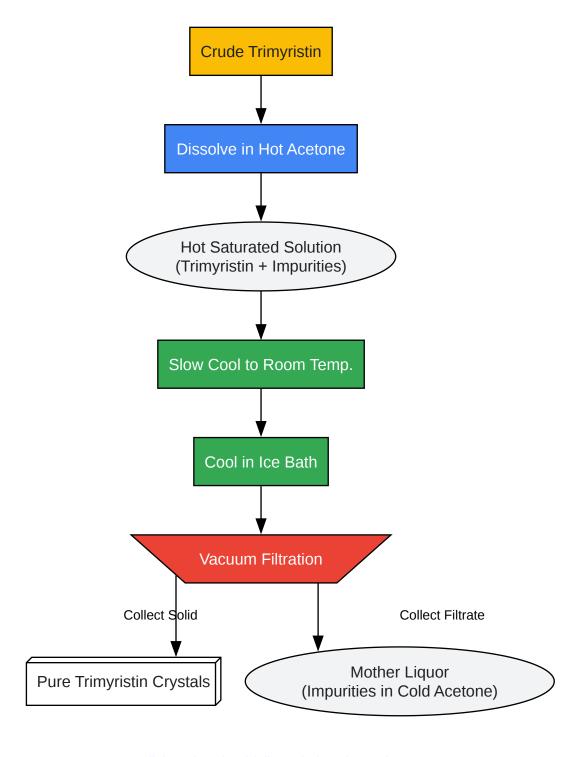
The following diagrams illustrate the experimental workflow and the purification logic.



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Caption: Experimental workflow for the extraction of crude **trimyristin**.





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Caption: Logical flow of the recrystallization process for purification.

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